N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-phenylalanine

Peptide Synthesis Chiral Chemistry SPPS

Fmoc-N-methyl-D-phenylalanine (CAS 138775-05-0) is a protected, non-proteinogenic amino acid derivative used as a chiral building block in solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and an N-methylated D-phenylalanine core, which together introduce both stereochemical and conformational constraints into peptide sequences.

Molecular Formula C25H23NO4
Molecular Weight 401.5 g/mol
CAS No. 138775-05-0
Cat. No. B557642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-phenylalanine
CAS138775-05-0
Synonyms138775-05-0; Fmoc-N-Me-D-Phe-OH; Fmoc-N-methyl-D-phenylalanine; Fmoc-D-Mephe-Oh; Fmoc-Nalpha-methyl-D-phenylalanine; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoicacid; AmbotzFAA1333; AC1LJQPL; AC1Q3VRI; SCHEMBL120592; TMA019; 02399_FLUKA; CTK7I3539; MolPort-001-794-044; Fmoc-N-|A-methyl-D-Phenylalanine; ZINC5909675; AKOS015837205; AM82188; RTR-062396; AJ-55185; AK-45735; AN-31773; KB-77436; TR-062396; K-4490
Molecular FormulaC25H23NO4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m1/s1
InChIKeyGBROUWPNYVBLFO-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-N-Methyl-D-Phenylalanine (CAS 138775-05-0): A Critical Building Block for Chiral Peptide Synthesis


Fmoc-N-methyl-D-phenylalanine (CAS 138775-05-0) is a protected, non-proteinogenic amino acid derivative used as a chiral building block in solid-phase peptide synthesis (SPPS) . The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and an N-methylated D-phenylalanine core, which together introduce both stereochemical and conformational constraints into peptide sequences. Its unique combination of the Fmoc group and N-methyl modification differentiates it from standard Fmoc-amino acids, making it a key reagent for constructing peptidomimetics and other complex molecules .

Why Generic Substitution Fails: The Critical Role of Fmoc-N-Methyl-D-Phenylalanine (CAS 138775-05-0) in Specialized Peptide Synthesis


Substituting Fmoc-N-methyl-D-phenylalanine with a generic or unmodified analog is not feasible for researchers requiring precise stereochemical and conformational control. The combination of a specific D-configuration and an N-methyl group imparts unique properties to the resulting peptides, including altered backbone flexibility, enhanced resistance to proteolysis, and distinct biological activity profiles [1]. Using the incorrect stereoisomer (e.g., the L-enantiomer) or a non-methylated phenylalanine can lead to drastically different or null results in biological assays. Furthermore, the Fmoc group is essential for its intended application in SPPS, and substituting it with other protecting groups would require a complete redesign of the synthetic strategy .

Quantitative Evidence Guide: Verifiable Differentiation of Fmoc-N-Methyl-D-Phenylalanine (CAS 138775-05-0) from Key Analogs


Stereochemical Purity: D-Enantiomer vs. Racemic Mixture and L-Enantiomer

Fmoc-N-methyl-D-phenylalanine (CAS 138775-05-0) is a single enantiomer with a defined D-configuration at the alpha-carbon. This is in contrast to the racemic mixture, Fmoc-N-methyl-DL-phenylalanine (CAS 1362858-91-0), which contains an equal amount of both D- and L- enantiomers, and the L-enantiomer, Fmoc-N-methyl-L-phenylalanine (CAS 77128-73-5). The use of the racemic mixture would result in diastereomeric peptides, complicating purification and analysis [1]. A direct comparison shows the target compound is the D-isomer, while the L-isomer (CAS 77128-73-5) is a distinct compound .

Peptide Synthesis Chiral Chemistry SPPS

Purity Grade: ≥99% HPLC vs. Standard 95-98% Grades

The compound is available in a high-purity grade (≥99% by HPLC), which is a higher specification compared to more common 95% or 98% grades . For example, Chem-Impex offers this compound with a purity limit of ≥99% (HPLC) . This higher purity can be critical for applications where minor impurities can lead to significant side reactions or affect the yield and purity of the final peptide product.

Analytical Chemistry Quality Control Peptide Synthesis

Coupling Efficiency: N-Methyl Amino Acids Require Specialized Protocols

The N-methyl group in Fmoc-N-methyl-D-phenylalanine creates steric hindrance, which necessitates optimized coupling protocols compared to unmodified Fmoc-phenylalanine. Standard coupling methods often result in lower yields. The literature indicates that coupling to N-methyl amino acids requires special conditions to achieve high yields, and coupling an N-methyl amino acid to a second N-methyl amino acid is especially difficult [1]. Furthermore, racemization-free coupling can be achieved through the use of Fmoc-protected amino acid chlorides generated in situ, as demonstrated in the synthesis of cyclosporin O and omphalotin A [2].

SPPS Peptide Coupling Reaction Optimization

Proteolytic Stability: N-Methylation Enhances Resistance to Enzymatic Degradation

The incorporation of N-methyl amino acids, such as Fmoc-N-methyl-D-phenylalanine, into peptide sequences generally enhances their resistance to proteolytic enzymes. This is a class-level property. Specifically, previous work has shown that homo-oligomers of N-methyl phenylalanine are highly resistant to proteolysis from either chymotrypsin or proteinase K [1]. In contrast, peptides composed of unmodified amino acids are typically rapidly degraded. This increased stability can translate to a longer in vivo half-life for therapeutic peptides .

Peptidomimetics Drug Discovery Protease Resistance

Blood-Brain Barrier Permeability: N-Methyl Phenylalanine-Rich Peptides as Passive BBB Shuttles

Peptides rich in N-methyl phenylalanine, such as those that can be synthesized using Fmoc-N-methyl-D-phenylalanine, have been shown to passively diffuse across the blood-brain barrier (BBB) in vitro. In a PAMPA assay, the peptide Ac-N-MePhe-(N-MePhe)3-CONH2 demonstrated high permeability, and its ability to act as a BBB shuttle was confirmed in bovine brain microvessel endothelial cells (BBMECs) [1][2]. This is a significant advantage over many other peptides, which cannot cross the BBB unaided.

Drug Delivery CNS Blood-Brain Barrier

Storage Condition Consistency: 2-8°C vs. Broader or Undefined Ranges

Multiple reputable vendors specify a storage temperature of 2-8°C for this compound, ensuring its long-term stability . This consistency in recommended storage conditions, compared to other amino acid derivatives that may have broader or undefined ranges, indicates a well-characterized stability profile. Adherence to this specific temperature range minimizes the risk of degradation or racemization during storage.

Stability Storage Logistics

Recommended Application Scenarios for Fmoc-N-Methyl-D-Phenylalanine (CAS 138775-05-0) Based on Verifiable Evidence


Synthesis of Protease-Resistant Peptidomimetics

This compound is an ideal building block for synthesizing peptides with enhanced resistance to proteolytic degradation. The N-methyl group sterically hinders protease access, a property supported by class-level evidence showing N-methyl phenylalanine oligomers are resistant to enzymes like chymotrypsin and proteinase K [1].

Construction of Conformationally Constrained Peptide Libraries

The combination of the D-stereochemistry and the N-methyl group introduces specific conformational constraints into the peptide backbone. This is valuable for exploring structure-activity relationships (SAR) and for designing peptides with defined secondary structures, as the N-methyl group reduces backbone flexibility and inhibits hydrogen bonding .

Development of Blood-Brain Barrier (BBB) Shuttles for CNS Drug Delivery

This building block can be used to create N-methyl phenylalanine-rich peptides that function as passive BBB shuttles. This application is supported by evidence showing that such peptides can cross the BBB in vitro and in cell-based models, enabling the transport of non-permeating cargo molecules into the brain [2].

Synthesis of High-Purity Peptides for Crystallography and NMR Studies

The availability of this compound in a ≥99% (HPLC) purity grade makes it suitable for producing peptides of exceptionally high purity. This is critical for structural biology techniques like X-ray crystallography and NMR, where even minor impurities can hinder crystal formation or complicate spectral interpretation .

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